molecular formula C7H7BrN2O2 B2998059 Methyl 5-amino-2-bromonicotinate CAS No. 1805616-77-6

Methyl 5-amino-2-bromonicotinate

Cat. No.: B2998059
CAS No.: 1805616-77-6
M. Wt: 231.049
InChI Key: QJNOHDXVIAMFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: Methyl 5-amino-2-bromonicotinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are studied for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals .

Safety and Hazards

“Methyl 5-amino-2-bromonicotinate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-bromonicotinate can be synthesized through various methods. One common approach involves the bromination of methyl nicotinate followed by amination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or dichloromethane . The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

methyl 5-amino-2-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNOHDXVIAMFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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